![molecular formula C15H26N2O2 B2823962 N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2199900-14-4](/img/structure/B2823962.png)
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide, also known as DMCM, is a synthetic compound that belongs to the class of imidazobenzodiazepines. It is a potent antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. DMCM has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide acts as a competitive antagonist of the GABA-A receptor, binding to the same site as the endogenous neurotransmitter GABA. By blocking the binding of GABA, this compound reduces the inhibitory effect of GABA on neuronal activity, leading to increased excitability and neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. These effects are thought to be mediated by the antagonism of the GABA-A receptor and the resulting changes in neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide in lab experiments is its high potency and specificity for the GABA-A receptor, which allows for precise manipulation of neuronal activity. However, its proconvulsant and anxiogenic effects can be problematic in certain experimental paradigms, and its potential for inducing seizures requires careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide and its effects on the GABA-A receptor. One area of interest is the role of the receptor in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound may also have applications in the treatment of anxiety and epilepsy, as well as in the development of novel pharmacological agents for the modulation of GABAergic neurotransmission. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.
Méthodes De Synthèse
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide can be synthesized through a multistep process involving the reaction of 4,4-dimethylcyclohexylmethylamine with acryloyl chloride, followed by the reaction of the resulting product with N-methylpropionamide. The final product is then purified through crystallization or chromatography.
Applications De Recherche Scientifique
N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide has been widely used in scientific research to investigate the role of the GABA-A receptor in various physiological and pathological conditions. It has been shown to have anxiogenic and proconvulsant effects in animal models, indicating its potential use in the study of anxiety and epilepsy. This compound has also been used to study the effects of GABA-A receptor antagonism on learning and memory, as well as on the regulation of the hypothalamic-pituitary-adrenal axis.
Propriétés
IUPAC Name |
N-[2-[(4,4-dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-14(19)17(4)11-13(18)16-10-12-6-8-15(2,3)9-7-12/h5,12H,1,6-11H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOYENYTZRDBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CNC(=O)CN(C)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


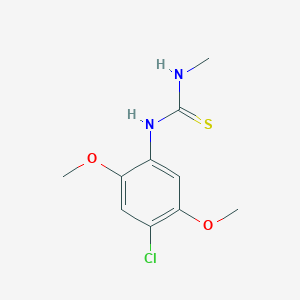
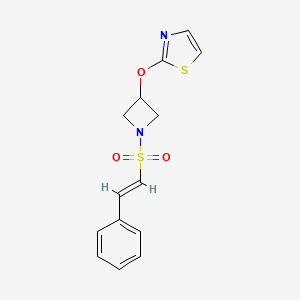
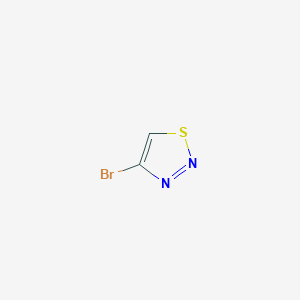
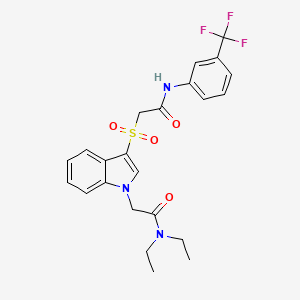
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)
![1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2823893.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)
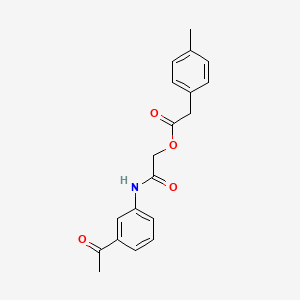

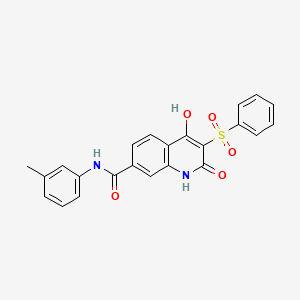
![3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indoli ne]-4,7-dione](/img/structure/B2823899.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)
![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate](/img/structure/B2823902.png)